![molecular formula C21H15FN4O B3834573 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834573.png)
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Übersicht
Beschreibung
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as FPH, is a chemical compound that has been widely studied for its potential therapeutic applications. FPH belongs to the class of hydrazones, which are compounds that have a hydrazone functional group (-NHN=) attached to a carbonyl group. In recent years, FPH has gained attention due to its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In
Wirkmechanismus
The exact mechanism of action of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is not fully understood, but it is believed to act through multiple pathways. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone induces apoptosis and inhibits cell proliferation. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. In addition, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its broad range of potential therapeutic applications. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one limitation of using 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its potential toxicity. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have cytotoxic effects on some normal cells, which could limit its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One area of research is the development of new derivatives of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone with improved therapeutic properties. Another area of research is the investigation of the mechanisms of action of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, which could lead to the development of new drugs targeting cancer and infectious diseases. Additionally, research on the potential toxicity of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone could help to identify potential side effects and improve the safety of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone as a therapeutic agent.
Conclusion:
In conclusion, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and infectious diseases. The synthesis method of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone involves a condensation reaction, and the compound has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone could lead to the development of new drugs with improved therapeutic properties and a better understanding of its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential therapeutic applications. In particular, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been shown to have antimicrobial activity against bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-17-10-8-16(9-11-17)20-13-19(15-5-2-1-3-6-15)24-21(25-20)26-23-14-18-7-4-12-27-18/h1-14H,(H,24,25,26)/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJXGVMQJMQCHJ-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



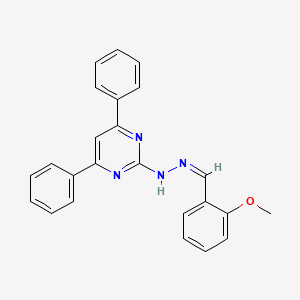
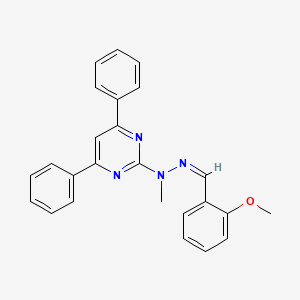
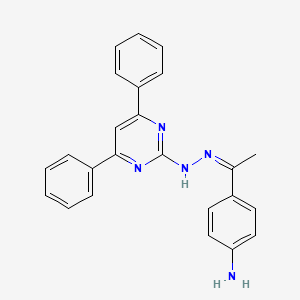
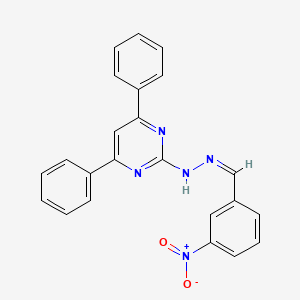
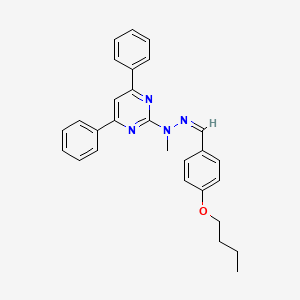
hydrazone](/img/structure/B3834536.png)
![nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834549.png)
![N-ethyl-2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B3834554.png)
![2,2'-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B3834557.png)
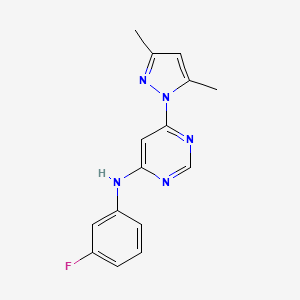
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]morpholine](/img/structure/B3834580.png)
![(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3834583.png)
![4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834588.png)
![1-[2-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834590.png)